(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H17N3O7S and its molecular weight is 443.43. The purity is usually 95%.
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Biological Activity
(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound notable for its intricate structure, which includes a thiazole ring and a dioxine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N3O7S, with a molecular weight of 443.43 g/mol. The compound features several functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H17N3O7S |
Molecular Weight | 443.43 g/mol |
CAS Number | 865247-30-9 |
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole and dioxine rings have shown effectiveness against various cancer cell lines. In vitro studies suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells.
2. Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory activity in preclinical models. It appears to modulate pro-inflammatory cytokines and inhibit pathways associated with inflammation. A study reported that related thiazole derivatives significantly reduced levels of TNF-alpha and IL-1β in inflammatory models, suggesting a similar mechanism could be applicable to this compound.
3. Antimicrobial Properties
Preliminary assessments of the antimicrobial activity of this compound indicate effectiveness against a range of bacterial and fungal strains. Compounds with dioxine and thiazole structures often exhibit enhanced membrane-disrupting capabilities against pathogens.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several thiazole derivatives on human breast cancer cell lines. Among the tested compounds, those structurally related to this compound showed IC50 values in the micromolar range, indicating potent anticancer activity.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of thiazole derivatives led to a significant reduction in paw edema and inflammatory markers. The study highlighted the potential of these compounds to act as effective anti-inflammatory agents through inhibition of NF-kB signaling pathways.
Properties
IUPAC Name |
ethyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7S/c1-2-28-18(24)11-22-14-5-4-13(23(26)27)10-17(14)31-20(22)21-19(25)12-3-6-15-16(9-12)30-8-7-29-15/h3-6,9-10H,2,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVYJAWCSFZHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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